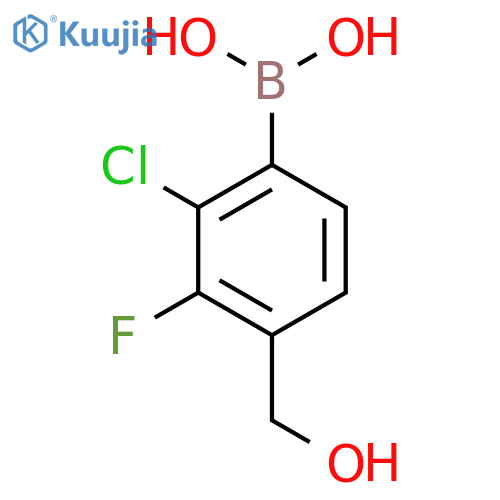

Cas no 2121512-25-0 (2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid)

2121512-25-0 structure

商品名:2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

CAS番号:2121512-25-0

MF:C7H7BClFO3

メガワット:204.391084909439

MDL:MFCD30344684

CID:5079013

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

- Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-

- (2-Chloro-3-fluoro-4-(hydroxymethyl)phenyl)boronic acid

-

- MDL: MFCD30344684

- インチ: 1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2

- InChIKey: MKVWRWZBKIHJER-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(CO)C=CC=1B(O)O)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 172

- トポロジー分子極性表面積: 60.7

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB517582-500 mg |

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid |

2121512-25-0 | 500MG |

€1,245.70 | 2023-04-17 | ||

| abcr | AB517582-500mg |

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |

2121512-25-0 | 500mg |

€1182.50 | 2025-02-22 | ||

| abcr | AB517582-1g |

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |

2121512-25-0 | 1g |

€1633.70 | 2025-02-22 | ||

| Ambeed | A1195324-100mg |

(2-Chloro-3-fluoro-4-(hydroxymethyl)phenyl)boronic acid |

2121512-25-0 | 98% | 100mg |

$898.0 | 2024-08-03 | |

| Aaron | AR01QEWP-100mg |

Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- |

2121512-25-0 | 95% | 100mg |

$963.00 | 2025-02-12 | |

| abcr | AB517582-250mg |

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |

2121512-25-0 | 250mg |

€843.30 | 2025-02-22 | ||

| Aaron | AR01QEWP-250mg |

Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- |

2121512-25-0 | 95% | 250mg |

$1246.00 | 2025-02-12 |

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

2121512-25-0 (2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2121512-25-0)2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid

清らかである:99%

はかる:100mg

価格 ($):808.0